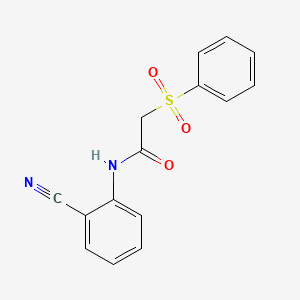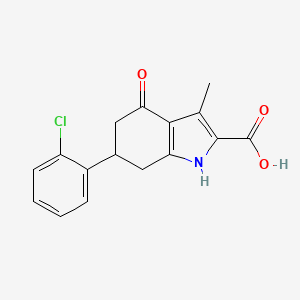![molecular formula C13H18Cl3NO2 B4238425 3-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-1-propanol hydrochloride](/img/structure/B4238425.png)
3-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-1-propanol hydrochloride
Descripción general
Descripción
3-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-1-propanol hydrochloride is a chemical compound that belongs to the class of beta-adrenergic agonists. It has been extensively studied for its potential applications in various fields such as medicine, agriculture, and biotechnology.
Mecanismo De Acción
The mechanism of action of 3-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-1-propanol hydrochloride involves the activation of beta-adrenergic receptors in the body. These receptors are located on the surface of cells and are involved in regulating various physiological processes such as heart rate, blood pressure, and respiratory function. When activated, beta-adrenergic receptors stimulate the production of cyclic AMP, which in turn leads to the activation of various enzymes and ion channels in the cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-1-propanol hydrochloride are diverse and depend on the specific application. In medicine, it has been shown to have bronchodilator effects, which help to open up the airways and improve breathing in patients with respiratory disorders. In agriculture, it has been shown to promote growth and improve feed efficiency in livestock and poultry. In biotechnology, it has been used as a tool for the manipulation of gene expression in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-1-propanol hydrochloride in lab experiments include its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for the study of 3-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-1-propanol hydrochloride. One area of research is the development of new therapeutic applications for this compound in the treatment of respiratory disorders and other diseases. Another area of research is the development of new methods for the synthesis and purification of this compound, which could improve its usefulness in lab experiments. Finally, there is potential for the use of this compound in the development of new biotechnological tools and applications, such as gene editing and gene expression regulation.
In conclusion, 3-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-1-propanol hydrochloride is a chemical compound with diverse applications in medicine, agriculture, and biotechnology. Its mechanism of action involves the activation of beta-adrenergic receptors, which leads to a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also many potential future directions for research in this area.
Aplicaciones Científicas De Investigación
3-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-1-propanol hydrochloride has been extensively studied for its potential applications in various fields such as medicine, agriculture, and biotechnology. In medicine, it has been shown to have potential therapeutic applications in the treatment of asthma, chronic obstructive pulmonary disease, and other respiratory disorders. In agriculture, it has been used as a growth promoter for livestock and poultry. In biotechnology, it has been used as a tool for the manipulation of gene expression in cells.
Propiedades
IUPAC Name |
3-[(3,5-dichloro-4-prop-2-enoxyphenyl)methylamino]propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2.ClH/c1-2-6-18-13-11(14)7-10(8-12(13)15)9-16-4-3-5-17;/h2,7-8,16-17H,1,3-6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMTUAPBTRIWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Cl)CNCCCO)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-ethoxyphenyl)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B4238348.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-3-piperidinecarboxamide](/img/structure/B4238350.png)

![N-(2-cyanophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4238371.png)


![N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B4238378.png)

![5-methyl-3-phenyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B4238397.png)


![N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide](/img/structure/B4238433.png)
